

Application Notes and Protocols for the Phase 2/3 HIBISCUS Trial

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Compound of Interest

Compound Name: Etavopivat

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Introduction

The HIBISCUS (NCT04624659) trial is a pivotal Phase 2/3 clinical study designed to evaluate the efficacy and safety of **etavopivat**, an investigational oral, small-molecule activator of erythrocyte pyruvate kinase (PKR), for the treatment of sickle cell disease (SCD).[1][2][3]

Etavopivat is designed to modulate the metabolism of red blood cells by increasing the activity of PKR, which leads to a decrease in 2,3-diphosphoglycerate (2,3-DPG) levels and an increase in adenosine triphosphate (ATP) levels.[4] This mechanism is hypothesized to increase hemoglobin's affinity for oxygen, thereby reducing red blood cell sickling, hemolysis, and the frequency of vaso-occlusive crises (VOCs), which are painful episodes characteristic of SCD. [1][4]

These application notes provide a detailed overview of the HIBISCUS trial design, primary and secondary endpoints, and the methodologies employed. They are intended for researchers, scientists, and drug development professionals interested in the clinical development of therapies for sickle cell disease.

Trial Design and Methodology

The HIBISCUS trial is a multi-center, randomized, double-blind, placebo-controlled study with an adaptive Phase 2/3 design.[1][2][3]

Phase 2: Dose Determination

The initial phase of the study was designed to identify the optimal dose of **etavopivat**.^{[1][3]}

- Patient Population: 60 adult and adolescent patients with sickle cell disease were enrolled.^{[1][3]}
- Randomization: Patients were randomized in a 1:1:1 ratio to one of three treatment arms.^{[1][3]}
- Treatment Arms:
 - **Etavopivat** 200 mg, administered orally once daily.^{[1][3]}
 - **Etavopivat** 400 mg, administered orally once daily.^{[1][3]}
 - Placebo, administered orally once daily.^{[1][3]}
- Duration: The treatment period for this phase was 52 weeks.^{[1][3]}

Phase 3: Efficacy Confirmation

Based on the results of the Phase 2 portion, the 400 mg once-daily dose of **etavopivat** was selected for the Phase 3 part of the study.^{[1][3][5]}

- Patient Population: Approximately 380 adult and adolescent patients with sickle cell disease will be enrolled.^{[1][3]}
- Randomization: Patients will be randomized in a 1:1 ratio.^{[1][3]}
- Treatment Arms:
 - **Etavopivat** 400 mg, administered orally once daily.^{[1][3]}
 - Placebo, administered orally once daily.^{[1][3]}
- Duration: The double-blind treatment period is 52 weeks. Following this, patients may enter a 112-week open-label extension period where all participants receive **etavopivat**.^[2]

A separate, confirmatory Phase 3 study, HIBISCUS 2 (NCT06612268), has also been initiated to further evaluate the 400 mg dose.[\[5\]](#)[\[6\]](#)

Patient Eligibility Criteria

A summary of the key inclusion and exclusion criteria for the HIBISCUS trial is presented in the table below.

Inclusion Criteria	Exclusion Criteria
Confirmed diagnosis of sickle cell disease (any genotype) [4] [7]	History of more than 10 vaso-occlusive crises in the past 12 months [8] [9]
Age 12 to 65 years [2] [8]	Hospitalization for a sickle cell crisis or other vaso-occlusive event within 14 days of consent [4]
At least 2 episodes of vaso-occlusive crises in the past 12 months [2] [10]	Receiving routine red blood cell transfusions [4]
Hemoglobin level between ≥ 5.5 and ≤ 10.5 g/dL during screening [2] [10]	Significant liver or kidney dysfunction [4] [9]
Stable dose of hydroxyurea for at least 90 days prior to study treatment, if applicable [2] [10]	History of unstable or deteriorating heart or lung disease [4]
Stable dose of crizanlizumab or L-glutamine for at least 12 months prior to consent, if applicable [2] [10]	Overt stroke [4]

Endpoints

The primary and key secondary endpoints for the HIBISCUS trial are designed to assess the clinical efficacy and safety of **etavopivat** in patients with sickle cell disease.

Primary Endpoints

The co-primary endpoints for the HIBISCUS trial are:

Endpoint	Time Frame	Description
Annualized Vaso-Occlusive Crisis (VOC) Rate	52 Weeks	The number of independently adjudicated VOCs per year. [1] [3] [7]
Hemoglobin (Hb) Response Rate	24 Weeks	The proportion of patients achieving a >1 g/dL increase in hemoglobin from baseline. [1] [3] [7]

Secondary Endpoints

Key secondary endpoints include:

Endpoint	Time Frame	Description
Time to First VOC	52 Weeks	The time from randomization to the first occurrence of a VOC. [1] [3]
Change in Hemolysis Biomarkers	52 Weeks	Changes from baseline in absolute reticulocyte count, indirect bilirubin, and lactate dehydrogenase (LDH). [1] [3]
Patient-Reported Outcome (PRO)	52 Weeks	Change from baseline in the PROMIS Fatigue Scale score. [1] [3]

Experimental Protocols

The following outlines the key methodologies for the assessment of the primary endpoints.

Protocol for Assessment of Annualized Vaso-Occlusive Crisis (VOC) Rate

- **VOC Definition:** A vaso-occlusive crisis is defined as an episode of pain attributed to sickle cell disease that leads to a healthcare visit and requires treatment with an oral or parenteral

opioid, or parenteral nonsteroidal anti-inflammatory drug (NSAID).

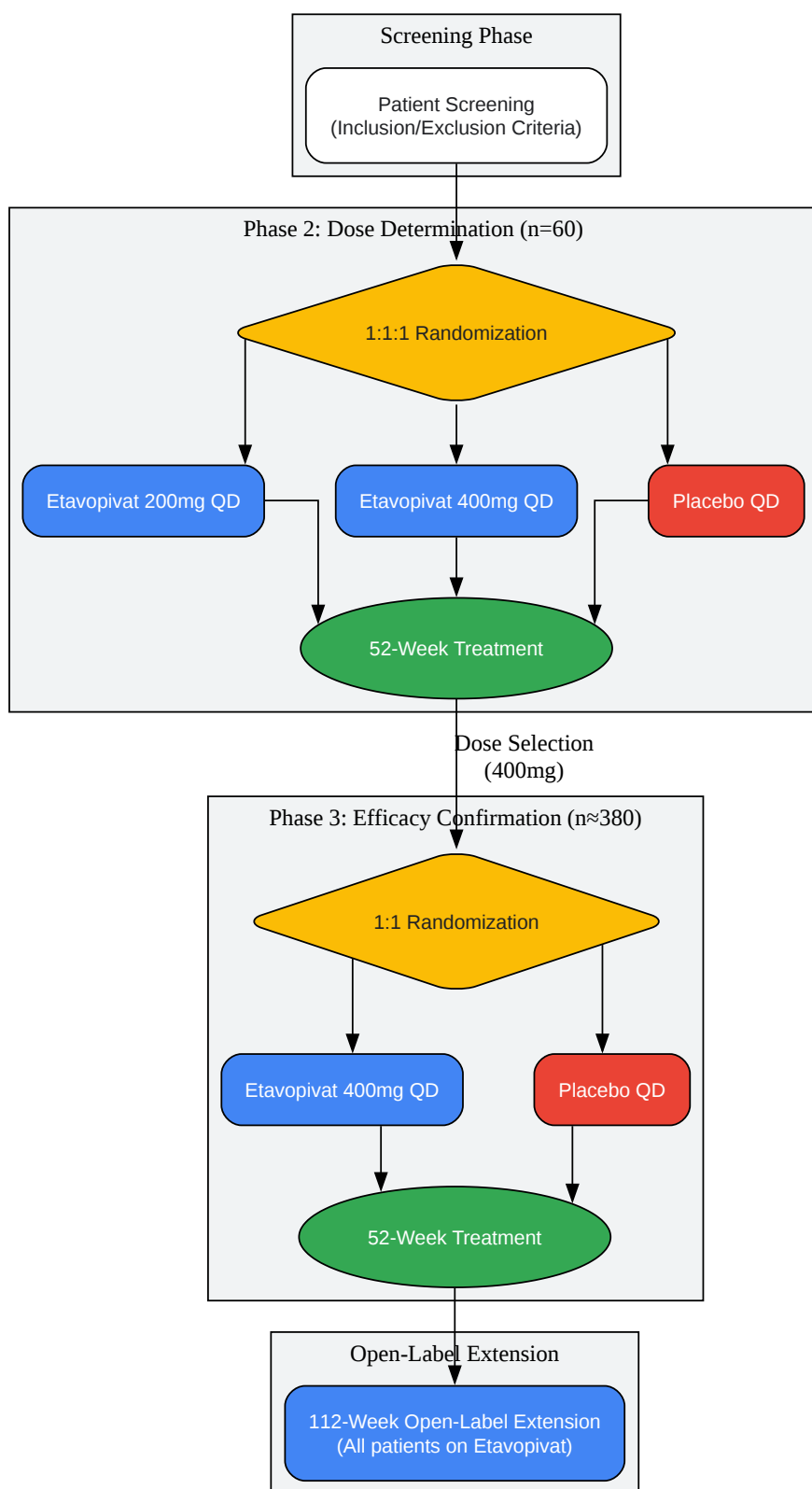
- **Data Collection:** All potential VOC events are to be documented by the site investigator, including the date of onset, duration, severity, and all treatments administered.
- **Adjudication:** An independent adjudication committee, composed of physicians experienced in sickle cell disease, will review all reported VOC events in a blinded fashion to determine if they meet the protocol-defined criteria.
- **Calculation of Annualized Rate:** The total number of adjudicated VOCs for each patient will be divided by the total time (in years) that the patient was in the study to calculate the annualized VOC rate.

Protocol for Assessment of Hemoglobin Response

- **Sample Collection:** Whole blood samples will be collected from each patient at baseline and at specified time points throughout the study, including Week 24.
- **Hemoglobin Measurement:** Hemoglobin concentration will be measured using a validated automated hematology analyzer at a central laboratory to ensure consistency across all study sites.
- **Response Definition:** A hemoglobin response is defined as an increase of >1 g/dL from the baseline measurement at the Week 24 visit.
- **Calculation of Response Rate:** The number of patients in each treatment arm who meet the hemoglobin response criteria will be divided by the total number of patients in that arm to determine the response rate.

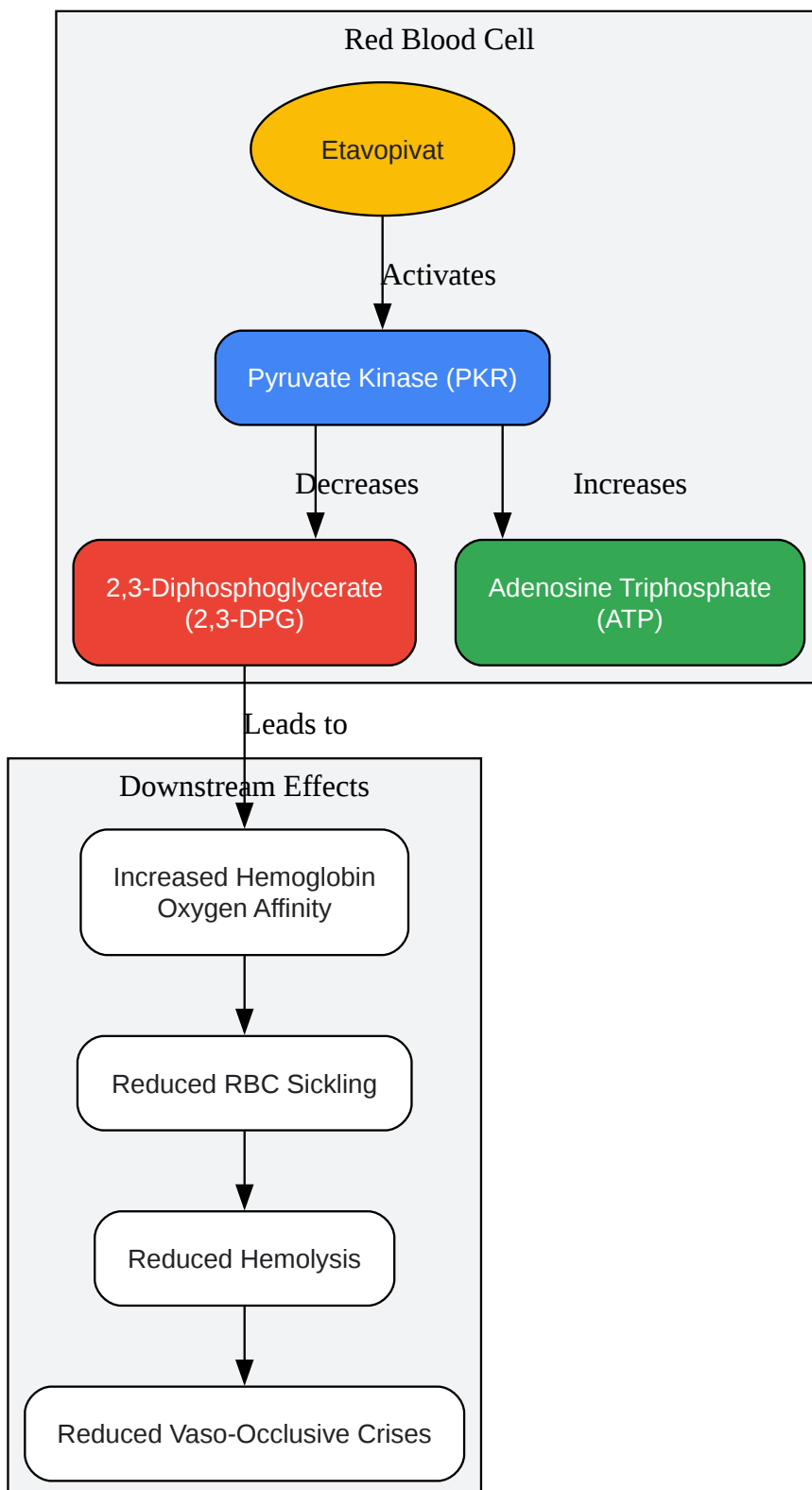
Visualizations

HIBISCUS Phase 2/3 Trial Workflow



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Caption: Workflow of the HIBISCUS Phase 2/3 adaptive trial design.

Etavopivat Mechanism of Action in Sickle Cell Disease[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action of **etavopivat** in sickle cell disease.

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References

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